Cas no 37971-67-8 ((+)-7,3'-di-O-methyltaxifolin)

(+)-7,3'-di-O-methyltaxifolin structure
(+)-7,3'-di-O-methyltaxifolin structure
Product Name:(+)-7,3'-di-O-methyltaxifolin
Numero CAS:37971-67-8
MF:C17H16O7
MW:332.304745674133
CID:2044922
PubChem ID:14353345
Update Time:2025-04-21

(+)-7,3'-di-O-methyltaxifolin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-7,3'-di-O-methyltaxifolin
    • (2R,3R)-Dihydroquercetin-7,3'-dimethyl ether
    • 3',7-Di-Me ether-(2R,3R)-3,3',4',5,7-Pentahydroxyflavanone
    • 3,5,4'-trihydroxy-7,3'-dimethoxyflavanone
    • 3,5-dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-chroman-4-one
    • 3beta,5,4'-trihydroxy-7,3'-dimethoxyflavanone
    • 4',5-dihydroxy-3',7-dimethoxydihydroflavonol
    • 7,3'-dimethoxy-3,5,4'-trihydroxyflavanone
    • dihydroquercetin 7,3'-di-O-methyl ether
    • dihydroquercetin 7,3'-dimethyl ether
    • dihydroquercetin 7,3'-dimethyl ethern
    • Dihydroquercetin-3',7-dimethylaether
    • dihydroquercetin-7,3'-dimethylether
    • Taxifolin 7,3'-dimethyl ether
    • 3,4',5-Trihydroxy-3',7-dimethoxyflavanone
    • CHEBI:175236
    • 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
    • 37971-67-8
    • DTXSID701117059
    • (2R,3R)-2,3-Dihydro-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • Inchi: 1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
    • Chiave InChI: DQZRHRLTSJNVBC-DLBZAZTESA-N
    • Sorrisi: O1C2C=C(C=C(C=2C([C@@H]([C@H]1C1C=CC(=C(C=1)OC)O)O)=O)O)OC

Proprietà calcolate

  • Massa esatta: 332.08960285g/mol
  • Massa monoisotopica: 332.08960285g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 456
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 105Ų
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd